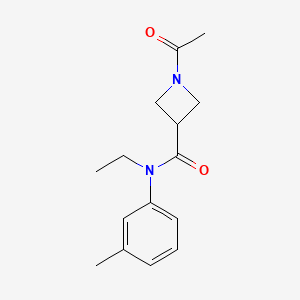

1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE is a synthetic compound belonging to the class of azetidine carboxamides. This compound has garnered attention in the scientific community due to its potential therapeutic and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of azetidines, including 1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE, can be achieved through various methods. One common approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method is the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . Additionally, the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition reaction between an imine and an alkene component, is an efficient way to synthesize functionalized azetidines .

Industrial Production Methods

Industrial production of azetidines often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and solid support catalysts, such as alumina, can enhance the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Molecular Formula

- Molecular Formula : C12H16N2O2

- Molecular Weight : 220.27 g/mol

Structural Features

The compound consists of:

- An acetyl group

- An ethyl group

- A 3-methylphenyl substituent

- A carboxamide functional group

Anti-inflammatory Properties

Research indicates that compounds similar to 1-acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide exhibit anti-inflammatory effects. These compounds may act as inhibitors of TNFα-converting enzyme (TACE), which plays a crucial role in inflammatory processes. Inhibition of TACE can lead to reduced levels of tumor necrosis factor alpha (TNFα), a cytokine involved in systemic inflammation .

Case Study: TNFα Inhibition

A study demonstrated that derivatives of azetidine compounds significantly inhibited TNFα production in vitro, suggesting potential applications in treating inflammatory diseases such as:

Neuroprotective Activity

Recent investigations have highlighted the neuroprotective properties of azetidine derivatives. Compounds with similar structures have been synthesized and evaluated for their ability to protect neuronal cells from damage, particularly in models of neurodegenerative diseases .

Case Study: Neuroprotective Screening

A library of 3-aryl-3-azetidinyl acetic acid derivatives was synthesized and tested for neuroprotective activity. Results indicated that certain derivatives provided significant protection against oxidative stress-induced neuronal death, showcasing the potential for developing therapies for conditions like Alzheimer's disease .

Anticancer Potential

The azetidine ring structure has been linked to anticancer activity due to its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Research has shown that azetidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cancer progression .

Case Study: Anticancer Activity Assessment

In a preclinical study, several azetidine derivatives were assessed for their cytotoxic effects on cancer cell lines. The results indicated a dose-dependent response, with some compounds demonstrating significant anticancer activity against breast and colon cancer cells .

Table 1: Summary of Biological Activities

| Activity | Mechanism | Disease Targets |

|---|---|---|

| Anti-inflammatory | Inhibition of TACE | Psoriasis, rheumatoid arthritis |

| Neuroprotective | Protection against oxidative stress | Alzheimer's disease, Parkinson's disease |

| Anticancer | Induction of apoptosis | Breast cancer, colon cancer |

Table 2: Structural Variants and Their Activities

Wirkmechanismus

The mechanism of action of 1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction can lead to various biological effects, depending on the specific target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Aziridines: Similar in structure but differ in the size of the ring.

Other Azetidines: Compounds like 1-arenesulfonylazetidines and 3-arylazetidines.

Uniqueness

1-ACETYL-N-ETHYL-N-(3-METHYLPHENYL)AZETIDINE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biologische Aktivität

1-Acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C13H17N2O2

- Molecular Weight : 233.29 g/mol

- IUPAC Name : this compound

Pharmacological Activity

Research indicates that compounds containing the azetidine ring, including this compound, exhibit various biological activities:

1. Anticancer Activity

Several studies have demonstrated the anticancer properties of azetidine derivatives. For instance, compounds similar to 1-acetyl-N-ethyl-N-(3-methylphenyl)azetidine have shown efficacy against human cancer cell lines, including breast and prostate cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Azetidine Derivative A | MCF-7 (Breast Cancer) | 0.05 | Apoptosis induction |

| Azetidine Derivative B | PC-3 (Prostate Cancer) | 0.10 | Cell cycle arrest |

2. Antimicrobial Activity

Azetidine derivatives have also been investigated for their antimicrobial properties. Certain studies reported that these compounds inhibit bacterial growth through disruption of cell membrane integrity.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell metabolism.

- Modulation of Signaling Pathways : It can alter signaling pathways related to cell survival and apoptosis.

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, a series of azetidine derivatives were evaluated for their anticancer activity against various tumor types. The results indicated that compounds similar to 1-acetyl-N-ethyl-N-(3-methylphenyl)azetidine exhibited significant antiproliferative effects on MCF-7 and MDA-MB-231 cells at nanomolar concentrations, highlighting their potential as therapeutic agents in oncology.

Case Study 2: Antimicrobial Activity

A recent investigation assessed the antimicrobial properties of azetidine derivatives against clinical isolates of bacteria. The study found that certain derivatives had promising activity against multidrug-resistant strains, suggesting their potential role in combating antibiotic resistance.

Eigenschaften

IUPAC Name |

1-acetyl-N-ethyl-N-(3-methylphenyl)azetidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-4-17(14-7-5-6-11(2)8-14)15(19)13-9-16(10-13)12(3)18/h5-8,13H,4,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORAWXZMMRKVFSJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=CC=CC(=C1)C)C(=O)C2CN(C2)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.